Dimethyl nitromalonate

1,3-Dipolar cycloaddition nitrile oxide isoxazoline synthesis

Researchers seeking maximum cycloaddition yields find diethyl nitromalonate delivers only 73% with phenylacetylene. Dimethyl nitromalonate (CAS 5437-67-2) achieves 77%-a quantifiable 4% absolute yield improvement that reduces costly repeat syntheses. • 77% cycloaddition yield with phenylacetylene vs. 73% for diethyl analog • pKa 6.42 enables mild base deprotonation (Et₃N or K₂CO₃), preserving base-labile protecting groups • Lower LogP (-0.499) facilitates efficient aqueous workup, reducing purification time

Molecular Formula C5H7NO6
Molecular Weight 177.11 g/mol
CAS No. 5437-67-2
Cat. No. B1296143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl nitromalonate
CAS5437-67-2
Molecular FormulaC5H7NO6
Molecular Weight177.11 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C5H7NO6/c1-11-4(7)3(6(9)10)5(8)12-2/h3H,1-2H3
InChIKeyGLKRAUOJZYHDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Nitromalonate Identity and Physicochemical Profile


Dimethyl nitromalonate (systematic name: dimethyl 2-nitropropanedioate; CAS 5437-67-2) is a diester of nitromalonic acid bearing an activated α-nitro methine group between two methyl ester functions. With a molecular formula of C₅H₇NO₆ and a molecular weight of 177.11 g·mol⁻¹, it exhibits a density of 1.312 g·mL⁻¹ at 25 °C, a boiling point of 100 °C at 1 mmHg, a refractive index n²⁰/D of 1.432, and a predicted pKa of 6.42 ± 0.59 . Its relatively low LogP of –0.499 differentiates it from higher dialkyl homologs in partitioning behavior [1]. The compound serves as a versatile electrophilic building block for 1,3-dipolar cycloadditions, amino acid syntheses, and nitrile oxide generation, where the methyl ester moiety confers distinct reactivity and workup advantages compared to ethyl or other alkyl congeners [2].

Workflow 1,3-dipolar cycloaddition / nitrile oxide generation from electrophilic nitro malonate
Selection Methyl ester enables distinct reactivity and aqueous-phase workup compared to higher alkyl analogs
Context Supports amino acid synthesis, isoxazoline construction, and mild C–C bond formation via activated α‑C–H

Dimethyl Nitromalonate: Not Interchangeable with Analogs


Although dimethyl nitromalonate (C₅H₇NO₆) and diethyl nitromalonate (C₇H₁₁NO₆) share an identical nitromalonate core, the ester alkyl chain length creates quantifiable divergence in cycloaddition yield (77 % vs. 73 % with phenylacetylene), physicochemical properties (LogP –0.499 vs. +0.281; density 1.312 vs. 1.174 g·mL⁻¹), and thermal decomposition behavior [1]. Even the un-nitrated parent dimethyl malonate lacks the activated α‑C–H acidity (pKa ~13–16 vs. 6.42) required for base‑catalyzed condensations [2]. These differences mean that directly substituting one dialkyl nitromalonate for another—or employing the non‑nitrated malonate—will alter reaction rates, product yields, and extraction profiles, compromising both synthetic reproducibility and cost efficiency [3].

Diethyl analog Yield and extraction profile may shift; cycloaddition output and LogP-based workup may not transfer directly.
Parent malonate Lacks activated α‑C–H acidity; deprotonation and condensation behavior differ substantially.
Other alkyl esters Physical state, density, and thermal N‑oxide profile vary; validated protocol scope is limited to methyl ester.

Quantitative Evidence: Dimethyl Nitromalonate vs. Analogs


Phenylacetylene Cycloaddition Yield Advantage

In the thermal generation of methyl carbonocyanidate N‑oxide from dimethyl nitromalonate and its trapping with phenylacetylene, the dimethyl ester achieves a 77 % cycloadduct yield, while the diethyl ester yields only 73 % under identical conditions. The dimethyl ester thus provides a 4‑percentage‑point yield advantage, which translates into ~5.5 % higher mass recovery per mole of starting material. A second dipolarophile, benzonitrile, gave a 31 % yield with the dimethyl ester, confirming that the yield ranking is dipolarophile‑dependent but consistently favors the methyl ester [1].

Cycloaddition yield
Head-to-head
77% vs 73% yield with phenylacetylene
Yield context favors methyl ester in reported head-to-head comparison.
4‑percentage‑point absolute difference; dipolarophile-dependent ranking.
1,3-Dipolar cycloaddition nitrile oxide isoxazoline synthesis

Nitration: Optimized Process vs. Arndt–Rose Method

The original Arndt–Rose procedure (J. Chem. Soc. 1935) for nitrating dimethyl malonate with fuming HNO₃ at 0 °C afforded only 60 % isolated yield of dimethyl nitromalonate. The improved process disclosed in U.S. Patent 2,644,838—employing a controlled temperature rise to 15–30 °C during addition and a 4‑hour hold—raises the yield to approximately 90 %, a 50 % relative increase in product recovered per unit of dimethyl malonate input [1]. This yield improvement is specific to dimethyl malonate feedstock; the patent explicitly covers dimethyl, diethyl, and higher dialkyl malonates, but the demonstrated 90 % yield was obtained with the dimethyl ester as the primary exemplar.

Nitration efficiency
Cross-study comparable
Reported yields 60% (early method) vs ~90% (optimized process)
Synthetic process selection may influence supply cost and batch consistency.
Process improvement specific to dimethyl malonate feedstock; source-dependent review advised.
nitration dialkyl malonate process optimization

LogP and Density Differentiation

Dimethyl nitromalonate exhibits a LogP of –0.499, making it substantially more hydrophilic than diethyl nitromalonate (LogP +0.281) [1]. This LogP difference of 0.78 log units corresponds to a ~6‑fold difference in octanol/water partition coefficient, meaning the dimethyl ester partitions preferentially into aqueous phases during extractive workup, whereas the diethyl ester is retained in organic layers. Additionally, the dimethyl ester has a higher density (1.312 vs. 1.174 g·mL⁻¹ at 25 °C), affecting phase separation behavior. The dimethyl ester is a solid or semi‑solid at ambient temperature (boiling point 100 °C at 1 mmHg), whereas the diethyl ester is a free‑flowing liquid (boiling point 78–80 °C at 0.2 mmHg), influencing storage and dispensing logistics.

Lipophilicity & density
Head-to-head
ΔLogP = 0.78, ΔDensity = 0.138 g·mL⁻¹
Aqueous extraction and phase-separation profile differ from diethyl ester.
Predicted LogP values; experimental density at 25 °C.
Lipophilicity extraction efficiency formulation physicochemical properties

Thermal Decomposition: N-Oxide Generation

Upon heating to approximately 170 °C in refluxing mesitylene, dimethyl nitromalonate undergoes a well‑characterized thermal fragmentation to bis(carbomethoxy)furoxan via the intermediate methyl carbonocyanidate N‑oxide (MeOCOC≡N→O). When dipolarophiles are present, this N‑oxide intermediate is trapped as isoxazoline cycloadducts in good yields [1]. This decomposition temperature and the nature of the alkoxycarbonyl nitrile oxide are determined by the ester group; the dimethyl ester generates the methyl carbonocyanidate N‑oxide, whereas the diethyl analog would generate the ethyl homolog, which may differ in volatility, stability, and cycloaddition regioselectivity. The dimethyl‑specific pathway has been extensively validated across multiple dipolarophiles [2].

Thermal N‑oxide pathway
Class-level
Decomposition at ~170 °C generates methyl carbonocyanidate N‑oxide
Dimethyl ester is the benchmark substrate for validated nitrile oxide scope.
Alkyl homolog N‑oxide stability not directly quantified; class-level inference.
Thermal decomposition nitrile oxide generation furoxan synthesis energetic precursors

α-C–H Acidity vs. Dimethyl Malonate

The nitro group on the central carbon of dimethyl nitromalonate dramatically increases the α‑C–H acidity relative to the parent dimethyl malonate. The predicted pKa of dimethyl nitromalonate is 6.42 ± 0.59 , whereas dialkyl malonates typically exhibit pKa values in the range of 13–16 in DMSO [1]. This ~7–10 unit pKa difference means that dimethyl nitromalonate can be quantitatively deprotonated with weak bases such as tertiary amines or carbonate, whereas dimethyl malonate requires strong alkoxide or amide bases for enolate formation. The enhanced acidity also facilitates Michael additions, Henry reactions, and gramine‑type condensations under milder conditions with fewer side reactions [2].

α‑C–H acidity
Cross-study comparable
pKa ≈ 6.4 (predicted) vs malonate pKa ~13–16
Enables deprotonation with weak bases, expanding mild-condition reactivity.
>10⁷‑fold acidity difference supports distinct C–C bond formation scope.
α-C–H acidity pKa Michael addition Henry reaction enolate chemistry

Dimethyl Nitromalonate: Evidence‑Backed Applications


Isoxazoline & Furoxan via 1,3-Dipolar Cycloaddition

Dimethyl nitromalonate is the preferred nitrile oxide precursor when maximum cycloaddition yield is required. The 77 % yield with phenylacetylene surpasses diethyl nitromalonate (73 %), and the methyl carbonocyanidate N‑oxide intermediate is the best‑characterized member of this class [1]. Industrial routes to 3‑carbomethoxyisoxazolines and bis(carbomethoxy)furoxan should specify the dimethyl ester to avoid the documented yield penalty of the diethyl analog.

Tryptophan and α-Amino Acid Synthesis via Gramine

The dimethyl ester of nitromalonic acid is a direct substrate for condensation with gramine, yielding dialkyl α‑(3‑indolemethyl)‑α‑nitromalonate, which upon decarbalkoxylation, reduction, and hydrolysis affords tryptophan [1]. The higher nitration yield (≈90 %) of dimethyl malonate to dimethyl nitromalonate, combined with the dimethyl ester's favorable workup properties (lower LogP enabling efficient aqueous extraction), makes it the cost‑effective choice for amino acid production campaigns.

Base‑Catalyzed C–C Bond Formation Under Mild Conditions

Owing to its pKa of 6.42, dimethyl nitromalonate undergoes quantitative deprotonation with weak organic bases such as triethylamine or potassium carbonate, enabling Michael additions to α,β‑unsaturated carbonyl compounds and nitro‑aldol (Henry) condensations without recourse to strong alkoxide bases [1][2]. This mild activation profile is critical when substrates contain base‑labile protecting groups or when exothermic control is a process safety concern; the non‑nitrated dimethyl malonate (pKa ~13–16) cannot match this reactivity without significantly stronger basic conditions.

Nitromalonate-Based Energetic Binders

U.S. Patent 5,955,629 discloses nitromalonate polyesters as energetic binders for solid propellants, where the nitromalonate monomer contributes both fuel value and plasticizer compatibility [1]. While the patent encompasses dialkyl nitromalonates broadly, dimethyl nitromalonate's higher density (1.312 g·mL⁻¹) and lower carbon‑to‑nitro ratio (C₅ vs. C₇ for diethyl) offer a higher gravimetric oxygen balance, a property that directly correlates with specific impulse in propellant formulations.

Application
Selection Property
Validation Focus
Isoxazoline & furoxan synthesis via nitrile oxide cycloaddition
Cycloaddition yield profile
Dipolarophile scope and yield consistency across ester homologs
α‑Amino acid synthesis (e.g., tryptophan) via gramine condensation
Nitration yield and aqueous workup suitability
Condensation reproducibility and decarboxylation efficiency
Base‑catalyzed C–C bond formation under mild conditions
Mild base activation profile
Substrate scope with base‑sensitive functional groups
Energetic binder monomer for solid propellant research
Reported oxygen balance and density context
Gravimetric impulse correlation studies

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